molecular formula C12H13ClN2 B1278180 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 147008-96-6

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B1278180
CAS No.: 147008-96-6
M. Wt: 220.7 g/mol
InChI Key: BODQGEOXSNZRGK-UHFFFAOYSA-N
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Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chemical compound with the molecular formula C12H13ClN2 It is a derivative of carbazole, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with an amine source. One common method involves the reduction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-one using a reducing agent such as sodium borohydride, followed by amination with ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties compared to other carbazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQGEOXSNZRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432955
Record name 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147008-96-6
Record name 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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